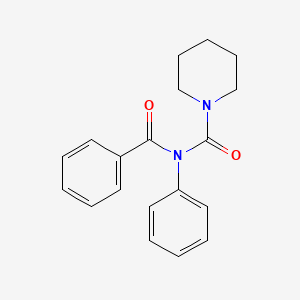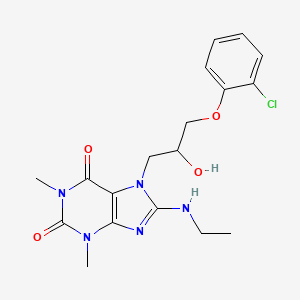![molecular formula C19H20ClNO3S2 B2555013 Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 337923-45-2](/img/structure/B2555013.png)
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate” is a chemical compound . It is also known as “methyl 2-{[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)ethyl]sulfanyl}benzoate” and "Benzoic acid, 2-[[2-[[2-[(4-chlorophenyl)thio]ethyl]amino]-1-methyl-2-oxoethyl]thio]-, methyl ester" .
Scientific Research Applications
Applications in Environmental and Occupational Health
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate and its derivatives have applications in environmental and occupational health research. They are involved in the study of degradation products of chemical warfare agents, including their formation, environmental fate, and ecotoxicity. The compounds play a crucial role in assessing potential risks to both environmental and occupational health. Their degradation products, some of which are environmentally persistent, can indicate prior presence of chemical warfare agents, signifying their relevance in forensic and environmental sciences (Munro et al., 1999).
Role in Analytical Chemistry and Biochemistry
These compounds are significant in analytical chemistry, particularly in antioxidant capacity assays. They are involved in understanding the reaction pathways in assays like the ABTS/potassium persulfate decolorization assay. This understanding aids in the comparative analysis of different antioxidants, highlighting the specific reactions and their contributions to the total antioxidant capacity (Ilyasov et al., 2020).
Applications in Materials Science
In materials science, the compound's derivatives are used for chemical modification of polymers like xylan, leading to the development of new biopolymers with specific properties. These properties are influenced by functional groups, degrees of substitution, and substitution patterns, making them relevant in creating materials with tailored properties for specific applications. The research encompasses the synthesis of xylan esters and their potential uses, for instance, in drug delivery applications due to their ability to form nanoparticles (Petzold-Welcke et al., 2014).
Insights into Chemical Structures and Properties
Studies on the synthetic routes and structural properties of related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provide insights into the conformation of these products. This understanding is crucial in fields like medicinal chemistry and materials science, where the structure-property relationship is fundamental (Issac & Tierney, 1996).
Significance in Plant Biology and Agriculture
The compound's derivatives have a role in plant biology, especially in understanding the biosynthesis, signaling, and physiology of plant hormones like ethylene. The research helps in unraveling the complex interplay of compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, providing insights that are beneficial in agriculture and plant biotechnology (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
methyl 2-[1-[2-(4-chlorophenyl)sulfanylethylamino]-1-oxopropan-2-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-13(26-17-6-4-3-5-16(17)19(23)24-2)18(22)21-11-12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJWKBGHTKVBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
